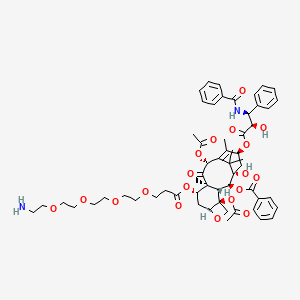

7-O-(Amino-PEG4)-paclitaxel

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H72N2O19/c1-35-41(76-54(68)47(64)46(38-16-10-7-11-17-38)60-52(66)39-18-12-8-13-19-39)33-58(69)51(78-53(67)40-20-14-9-15-21-40)49-56(6,50(65)48(75-36(2)61)45(35)55(58,4)5)42(32-43-57(49,34-74-43)79-37(3)62)77-44(63)22-24-70-26-28-72-30-31-73-29-27-71-25-23-59/h7-21,41-43,46-49,51,64,69H,22-34,59H2,1-6H3,(H,60,66)/t41-,42-,43+,46-,47+,48+,49-,51-,56+,57-,58+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNLACHAGAYEKT-HTFIVVNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)CCOCCOCCOCCOCCN)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)CCOCCOCCOCCOCCN)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H72N2O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-O-(Amino-PEG4)-paclitaxel: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Applications of a Key ADC Linker

Introduction

7-O-(Amino-PEG4)-paclitaxel is a derivative of the potent anti-cancer agent paclitaxel (B517696), engineered with a polyethylene (B3416737) glycol (PEG) linker terminating in an amino group. This modification makes it a valuable tool in the development of targeted cancer therapies, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The inclusion of the PEG4 linker enhances aqueous solubility and provides a reactive handle for conjugation to targeting moieties, such as monoclonal antibodies, enabling the specific delivery of the cytotoxic paclitaxel payload to tumor cells. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound integrates the core structure of paclitaxel with a hydrophilic tetraethylene glycol linker attached at the C7 position, culminating in a primary amine. This amine group serves as a versatile point of attachment for various biomolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅₈H₇₂N₂O₁₉ | [1][2][3] |

| Molecular Weight | 1101.19 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Purity | ≥95% (typically ~98%) | [1][4] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [5][6] |

| Storage Conditions | Store at -20°C for long-term stability (up to 3 years as a powder). For solutions in solvent, store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2][7] |

Mechanism of Action

The cytotoxic activity of this compound is derived from its paclitaxel moiety. Paclitaxel is a well-established anti-mitotic agent that functions by stabilizing microtubules. This interference with the normal dynamics of microtubule assembly and disassembly disrupts the formation of the mitotic spindle, a critical structure for cell division.[8][9] Consequently, the cell cycle is arrested at the G2/M phase, ultimately leading to programmed cell death (apoptosis).[10][9]

The following diagram illustrates the signaling pathway initiated by paclitaxel, leading to apoptosis.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. chemscene.com [chemscene.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

The Strategic Imperative of PEG4 Linkers in Paclitaxel Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of a tetraethylene glycol (PEG4) linker to paclitaxel (B517696) represents a pivotal strategy in the evolution of this potent chemotherapeutic agent. This hydrophilic and flexible spacer profoundly influences the physicochemical and pharmacological properties of paclitaxel derivatives, particularly in the context of antibody-drug conjugates (ADCs). By enhancing aqueous solubility, improving in vivo stability, and enabling controlled drug release, the PEG4 linker addresses key limitations of paclitaxel, thereby expanding its therapeutic window. This technical guide provides a comprehensive analysis of the role of the PEG4 linker in paclitaxel derivatives, detailing its impact on efficacy, pharmacokinetics, and safety, supported by quantitative data, experimental methodologies, and visual representations of relevant biological and experimental frameworks.

Enhancing Therapeutic Performance through PEGylation

The introduction of a PEG4 linker to paclitaxel, a notoriously hydrophobic molecule, imparts significant advantages that translate to improved therapeutic outcomes. This is particularly evident in the development of ADCs, where the linker is a critical component for both the stability of the conjugate and the efficient release of the cytotoxic payload at the target site.

Improved Aqueous Solubility and Stability

A primary challenge in the clinical application of paclitaxel is its poor water solubility, necessitating the use of Cremophor EL in its formulation, which is associated with hypersensitivity reactions. The incorporation of a hydrophilic PEG4 linker significantly increases the aqueous solubility of paclitaxel derivatives.[1] This enhanced solubility facilitates formulation and administration and can reduce the aggregation of ADCs, a common issue with hydrophobic payloads that can lead to accelerated plasma clearance and diminished efficacy.[2] Studies have shown that PEGylated linkers can improve the stability of ADC molecules, even with highly hydrophobic payloads like paclitaxel.[2]

Favorable Pharmacokinetics and Biodistribution

PEGylation is a well-established strategy to modify the pharmacokinetic profile of therapeutic agents. While extensive data on PEG4-paclitaxel specifically is limited, studies on PEGylated paclitaxel formulations demonstrate a trend towards prolonged circulation and altered biodistribution. For instance, PEGylated solid lipid nanoparticles loaded with paclitaxel have shown altered distribution patterns, with increased uptake in the liver and spleen. While this particular study did not show a statistically significant difference in overall pharmacokinetic parameters compared to Taxol®, the principle of altered biodistribution due to PEGylation is a key consideration in drug design.

Enhanced In Vivo Efficacy

The culmination of improved solubility, stability, and pharmacokinetics is often observed as enhanced antitumor efficacy in vivo. In a study involving a Trop-2-targeting ADC, a paclitaxel conjugate with a hydrophilic PEGylated linker (hRS7-VK-PTX, which contains a PEG4 component) demonstrated superior efficacy in suppressing tumor growth in xenograft models compared to unconjugated paclitaxel.[2] Specifically, hRS7-VK-PTX at a dose of 3 mg/kg (0.12 mg/kg paclitaxel equivalent) was more effective than a 10 mg/kg dose of paclitaxel in a BxPC-3 cell-derived xenograft model.[2] In another model using HCC1806 cells, the ADC at 30 mg/kg (1.3 mg/kg paclitaxel equivalent) showed comparable efficacy to 10 mg/kg of paclitaxel, highlighting the potency of the targeted delivery system.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on paclitaxel derivatives, providing a comparative overview of their performance.

Table 1: In Vivo Efficacy of a PEGylated Paclitaxel ADC (hRS7-VK-PTX) vs. Paclitaxel

| Treatment Group | Dose | Tumor Model | Outcome | Reference |

| hRS7-VK-PTX | 3 mg/kg (0.12 mg/kg PTX equiv.) | BxPC-3 Xenograft | More efficacious in suppressing tumor growth than 10 mg/kg PTX | [2] |

| Paclitaxel | 10 mg/kg | BxPC-3 Xenograft | Less efficacious than hRS7-VK-PTX | [2] |

| hRS7-VK-PTX | 30 mg/kg (1.3 mg/kg PTX equiv.) | HCC1806 Xenograft | Comparable efficacy to 10 mg/kg PTX | [2] |

| Paclitaxel | 10 mg/kg | HCC1806 Xenograft | Comparable efficacy to hRS7-VK-PTX | [2] |

Table 2: In Vitro Cytotoxicity of Paclitaxel-Loaded Nanoparticles

| Formulation | Cell Line | IC50 (µg/mL) | Observation | Reference |

| Paclitaxel Solution | H22 | Not specified | Higher cytotoxicity at 24h compared to nanoparticles | [3] |

| PEG-PCCL/PTX Nanoparticles | H22 | Not specified | Slower, sustained release leading to higher cytotoxicity at 48h and 72h | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the evaluation of PEG4-paclitaxel derivatives.

Synthesis of a Paclitaxel-PEG4-Linker Conjugate (Illustrative)

While specific, detailed protocols are often proprietary, the general approach to synthesizing a paclitaxel-PEG4 conjugate for an ADC can be outlined. This process typically involves the use of a heterobifunctional PEG4 linker, which has reactive groups at either end to facilitate conjugation to both paclitaxel and a component of the ADC, such as a cleavable dipeptide.

Materials:

-

7-O-(Amino-PEG4)-paclitaxel[1]

-

Fmoc-Val-Cit-PAB-PNP (or other activated linker-payload component)

-

N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine (B6355638) in DMF

-

Antibody (e.g., anti-Trop-2)

-

Reducing agent (e.g., TCEP)

-

Maleimide-functionalized linker

Procedure (Conceptual Overview):

-

Drug-Linker Synthesis: The amine group of this compound is reacted with an activated linker component (e.g., Fmoc-Val-Cit-PAB-PNP) in an organic solvent like DMF with a base such as DIPEA. The Fmoc protecting group is then removed using piperidine in DMF to yield the paclitaxel-PEG4-linker construct.

-

Antibody Reduction: The antibody is treated with a reducing agent like TCEP to break interchain disulfide bonds, exposing free thiol groups for conjugation.

-

Conjugation: The maleimide (B117702) group of a heterobifunctional linker is reacted with the free thiols on the reduced antibody.

-

Final Conjugation: The paclitaxel-PEG4-linker construct is then conjugated to the antibody-linker intermediate.

-

Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated components.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest (e.g., BxPC-3, HCC1806)

-

Complete cell culture medium

-

Paclitaxel derivative (e.g., paclitaxel-PEG4 conjugate)

-

Control vehicle (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the paclitaxel derivative and controls. Include wells with untreated cells and vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Efficacy Studies in Xenograft Models

Materials:

-

Immunodeficient mice (e.g., BALB/c nude)

-

Cancer cell line for tumor implantation (e.g., BxPC-3)

-

Paclitaxel derivative formulation

-

Control vehicle

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the paclitaxel derivative and control vehicle according to the planned dosing schedule (e.g., intravenously, once a week).

-

Monitoring: Monitor the tumor volume (measured with calipers) and body weight of the mice regularly.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or until a specified time point.

-

Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of PEG4-paclitaxel derivatives.

Caption: Paclitaxel-induced apoptosis pathway.

Caption: ADC internalization and payload release.

Caption: Preclinical to clinical ADC workflow.

Conclusion

The incorporation of a PEG4 linker into paclitaxel derivatives, particularly within the framework of antibody-drug conjugates, offers a compelling strategy to overcome the inherent limitations of this potent cytotoxic agent. The hydrophilic and flexible nature of the PEG4 linker enhances aqueous solubility, improves formulation stability, and can lead to more favorable pharmacokinetic profiles, ultimately resulting in superior in vivo efficacy. The quantitative data, while still emerging for specific PEG4 constructs, strongly supports the benefits of PEGylation in improving the therapeutic index of paclitaxel. The detailed experimental protocols and visualized workflows provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to harness the potential of PEG4 linkers in the design of next-generation paclitaxel-based cancer therapeutics. Further research focusing on the direct comparison of different PEG linker lengths and their specific impact on the biological activity of paclitaxel will be crucial in further optimizing the design of these promising drug candidates.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity Assessment of PEG-PCCL Nanoparticles and Preliminary Investigation on Its Anti-tumor Effect of Paclitaxel-Loading - PMC [pmc.ncbi.nlm.nih.gov]

7-O-(Amino-PEG4)-Paclitaxel for Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-O-(Amino-PEG4)-paclitaxel as a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs). Paclitaxel (B517696), a potent anti-cancer agent, has historically presented challenges in ADC development due to its hydrophobicity. The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) linker, such as the Amino-PEG4 moiety, addresses these limitations, enhancing the therapeutic potential of paclitaxel-based ADCs. This document details the physicochemical properties, relevant experimental protocols, and the mechanistic action of ADCs developed with this advanced linker technology.

Introduction to Paclitaxel-Based ADCs and the Role of Hydrophilic Linkers

Antibody-Drug Conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] Paclitaxel, which functions by stabilizing microtubules and inducing cell cycle arrest and apoptosis, is a powerful payload for ADCs.[][3] However, its inherent hydrophobicity can lead to ADC aggregation, poor pharmacokinetics, and limited efficacy in vivo.[4]

The introduction of hydrophilic linkers, particularly those containing PEG chains, has been a significant advancement in ADC technology.[4] These linkers can improve the solubility and stability of the ADC, reduce aggregation, and lead to a longer circulation half-life and increased tumor accumulation.[4] this compound is a pre-formed drug-linker construct that facilitates the straightforward conjugation of paclitaxel to an antibody, offering the benefits of a hydrophilic spacer.[5] The terminal amine group on the PEG4 linker provides a reactive handle for conjugation to antibodies, typically through reaction with activated carboxylic acids or NHS esters on the antibody or a bifunctional crosslinker.[6][7]

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, based on commercially available information.

| Property | Value | Reference(s) |

| Molecular Formula | C58H72N2O19 | [5] |

| Molecular Weight | 1101.2 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | -20°C | [5] |

| Reactive Group | Primary Amine | [6][7] |

| Solubility | Soluble in aqueous media due to hydrophilic PEG spacer | [5] |

Experimental Data for Paclitaxel-PEG ADCs

In Vitro Cytotoxicity

The cytotoxic activity of paclitaxel-based ADCs is typically evaluated against cancer cell lines with varying levels of target antigen expression.

| ADC Construct (Representative) | Cell Line | Target Antigen | IC50 (nM) | Reference(s) |

| hRS7-VK-PTX (hydrophilic linker) | BxPC-3 | Trop-2 | ~10-100 | [4] |

| hRS7-VK-PTX (hydrophilic linker) | HCC1806 | Trop-2 | ~10-100 | [4] |

| Free Paclitaxel | Multiple | - | 2.5 - 7.5 | [8] |

Note: The data for hRS7-VK-PTX is representative of a paclitaxel ADC with a hydrophilic, PEG-containing linker and is presented as an exemplar.

In Vivo Efficacy

The anti-tumor efficacy of paclitaxel-PEG ADCs is assessed in preclinical xenograft models.

| ADC Construct (Representative) | Animal Model | Tumor Model | Dosage | Outcome | Reference(s) |

| hRS7-VK-PTX (hydrophilic linker) | Mouse | BxPC-3 Xenograft | 3 mg/kg | More efficacious than 10 mg/kg of free paclitaxel | [4] |

| hRS7-VK-PTX (hydrophilic linker) | Mouse | HCC1806 Xenograft | 30 mg/kg | Comparable efficacy to 10 mg/kg of free paclitaxel | [4] |

Note: The data for hRS7-VK-PTX is representative of a paclitaxel ADC with a hydrophilic, PEG-containing linker and is presented as an exemplar.

Experimental Protocols

The following sections provide detailed methodologies for the development and characterization of ADCs using this compound.

Synthesis of a Paclitaxel-PEG ADC via a Bifunctional Crosslinker

This protocol describes a common method for conjugating an amine-containing linker-drug to an antibody using a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

SMCC crosslinker

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5 for amidation; phosphate (B84403) buffer, pH 7.0 for maleimide (B117702) reaction)

-

Quenching reagent (e.g., Tris buffer or glycine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

-

Antibody Thiolation (for cysteine conjugation, if applicable): If conjugating to native or engineered cysteines, the antibody's interchain disulfides are first partially or fully reduced using a reducing agent like TCEP or DTT. This is followed by purification to remove the reducing agent.

-

Activation of this compound with SMCC: a. Dissolve this compound and a molar excess of SMCC in an anhydrous organic solvent like DMF or DMSO. b. The reaction is typically carried out at room temperature for 1-2 hours to form the maleimide-activated drug-linker.

-

Conjugation to the Antibody: a. The maleimide-activated this compound is added to the thiolated antibody solution. b. The reaction is incubated at 4°C or room temperature for 4-16 hours.

-

Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: The resulting ADC is purified from unconjugated drug-linker and other reaction components using SEC or protein A chromatography.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC and can be determined by several methods:

-

Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the distribution of different DAR species.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC to separate the light and heavy chains, RP-HPLC can be used to quantify the amount of conjugated drug.[9]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC or its subunits, from which the DAR can be calculated.[9]

Visualizations: Workflows and Signaling Pathways

ADC Development Workflow

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

7-O-(Amino-PEG4)-paclitaxel as a PROTAC Warhead: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Microtubule Targeting and Protein Degradation

The field of targeted therapeutics is undergoing a paradigm shift, moving beyond simple inhibition towards induced protein degradation. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this evolution. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), offering a catalytic mode of action that can overcome challenges associated with traditional occupancy-driven inhibitors.[1][2]

Paclitaxel (B517696), a cornerstone of chemotherapy, functions by binding to the β-subunit of tubulin, stabilizing microtubules and inducing mitotic arrest, which ultimately leads to apoptosis.[3] Its potent cytotoxic activity and well-understood interaction with its target make it an attractive candidate for development as a PROTAC warhead. By incorporating paclitaxel into a PROTAC construct, it is theoretically possible to hijack its binding properties to induce the degradation of tubulin or other microtubule-associated proteins, presenting a novel therapeutic strategy.

This technical guide focuses on 7-O-(Amino-PEG4)-paclitaxel , a commercially available, functionalized derivative of paclitaxel designed specifically for the synthesis of PROTACs and antibody-drug conjugates (ADCs).[4][5] Its structure features a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer attached to the C7 hydroxyl group of the paclitaxel core, terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to a linker and an E3 ubiquitin ligase ligand, forming a complete PROTAC molecule.[6][7]

This document provides a comprehensive overview of the conceptual framework, synthesis strategies, and detailed experimental protocols for developing and evaluating PROTACs that utilize the this compound warhead.

Mechanism of Action: From Inhibition to Induced Degradation

A PROTAC's function relies on inducing proximity between a target protein and an E3 ubiquitin ligase.[8] A hypothetical PROTAC derived from this compound would operate via the following steps:

-

Ternary Complex Formation : The PROTAC molecule, consisting of the paclitaxel warhead, linker, and an E3 ligase ligand (e.g., for Von Hippel-Lindau (VHL) or Cereblon (CRBN)), enters the cell. The paclitaxel moiety binds to its target protein (e.g., β-tubulin), while the E3 ligase ligand recruits its cognate E3 ligase. This results in the formation of a key ternary complex: Target-PROTAC-E3 Ligase.[2]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can engage in another catalytic cycle.[2]

Figure 1: Conceptual mechanism of a paclitaxel-based PROTAC.

Synthesis and Characterization

The synthesis of a paclitaxel-based PROTAC from this compound involves the covalent linkage of three components: the warhead, a selected E3 ligase ligand, and a linker connecting them. The development of active PROTACs is often an iterative process requiring the synthesis and testing of a library of molecules with varied linkers and E3 ligands.[9][10]

General Synthesis Scheme: The primary amine on the this compound serves as a nucleophile, typically reacting with an activated carboxylic acid (e.g., an NHS ester) on the linker-E3 ligase ligand moiety to form a stable amide bond.

-

Step 1: Synthesis of Linker-E3 Ligase Ligand Moiety: Prepare a common E3 ligase ligand, such as a derivative of pomalidomide (B1683931) (for CRBN) or VH032 (for VHL), with a linker containing a terminal electrophile (e.g., NHS ester).

-

Step 2: Conjugation: React the this compound with the activated linker-E3 ligase ligand in an appropriate solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIPEA).

-

Step 3: Purification and Characterization: Purify the final PROTAC product using reverse-phase HPLC. Confirm its identity and purity via LC-MS and NMR spectroscopy.

Quantitative Data and Evaluation Parameters

The efficacy of a novel PROTAC is assessed using several key quantitative metrics. The tables below outline the critical parameters and provide a template for data presentation. Note that the values are illustrative and must be determined experimentally.

Table 1: In Vitro Degradation Efficacy

| Parameter | Description | Representative Value |

|---|---|---|

| DC50 | The concentration of PROTAC required to degrade 50% of the target protein after a defined time (e.g., 24 hours).[11] | 1 - 100 nM |

| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC.[11] | > 80% |

| Degradation t1/2 | The time required to achieve 50% of the maximal degradation at a fixed PROTAC concentration. | 2 - 8 hours |

Table 2: Cellular Activity and Selectivity

| Parameter | Description | Representative Value |

|---|---|---|

| IC50 / GI50 | The concentration of PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%.[12] | 10 - 500 nM |

| Selectivity | The degree of degradation of the target protein versus other cellular proteins, assessed via global proteomics.[13] | >100-fold selective |

| Ternary Complex KD | The dissociation constant for the ternary complex, indicating its stability. Measured by biophysical assays like TR-FRET or SPR. | 10 - 200 nM |

Experimental Protocols

Reproducible and rigorous experimental design is crucial for the successful development of a PROTAC. The following are detailed, generalized protocols for the key experiments.

Protocol: Determination of Target Protein Degradation (Western Blot)

This protocol is the standard method for quantifying DC50 and Dmax.[11]

-

Cell Culture and Seeding : Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media. Seed cells in 6-well plates to achieve 70-80% confluency on the day of lysis.

-

Compound Treatment : Prepare serial dilutions of the paclitaxel-PROTAC in DMSO. Dilute further in culture media to final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Incubation : Replace the media in the cell plates with the PROTAC-containing media. Incubate for a fixed period (typically 18-24 hours) at 37°C, 5% CO2.

-

Cell Lysis : Wash the cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

-

Protein Quantification : Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer : Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate proteins on a polyacrylamide gel via SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for the target protein (e.g., anti-β-tubulin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis :

-

Visualize protein bands using a chemiluminescence imager.

-

Quantify band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.[12][13]

-

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the cytotoxic or cytostatic effect of the PROTAC.[9]

-

Cell Seeding : Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment : Add serial dilutions of the paclitaxel-PROTAC to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubation : Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Assay Procedure :

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis :

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percentage of viability against the logarithm of PROTAC concentration and fit a dose-response curve to determine the IC50/GI50 value.

-

Developmental Workflow and Associated Signaling

The development of a potent and selective PROTAC is a multi-step process that requires iterative optimization. The workflow diagram below illustrates the key stages, from initial design to in vivo validation.

Figure 2: Iterative workflow for paclitaxel-PROTAC development.

Paclitaxel is known to induce apoptosis by interfering with microtubule dynamics, which can activate multiple downstream signaling pathways. A paclitaxel-based PROTAC may exert its effects through both the degradation of its target and the residual inhibitory action of the warhead. Key pathways affected by paclitaxel include the AKT/MAPK and NF-κB signaling cascades.[14][15] For instance, paclitaxel can inhibit the PI3K/AKT pathway while activating MAPK signaling, collectively promoting apoptosis.[15]

References

- 1. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promegaconnections.com [promegaconnections.com]

- 10. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. spandidos-publications.com [spandidos-publications.com]

An In-Depth Technical Guide on the Solubility and Stability of 7-O-(Amino-PEG4)-paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 7-O-(Amino-PEG4)-paclitaxel, a key building block in the development of targeted cancer therapeutics, particularly antibody-drug conjugates (ADCs). While specific quantitative data for this linker is limited in publicly available literature, this document consolidates available information and provides established experimental protocols for its characterization.

Introduction to this compound

This compound is a derivative of the potent anti-cancer agent paclitaxel (B517696). It features a discrete polyethylene (B3416737) glycol (PEG) linker with a terminal amine group attached to the 7-hydroxyl position of the paclitaxel core. This modification serves a dual purpose: the hydrophilic PEG chain is intended to improve the aqueous solubility of the highly hydrophobic paclitaxel, and the terminal amine provides a reactive handle for conjugation to targeting moieties such as antibodies.[1][2][3] Understanding the solubility and stability of this molecule is critical for its effective use in the synthesis and formulation of drug conjugates.

Solubility Profile

The incorporation of a PEG linker is a common strategy to enhance the aqueous solubility of poorly soluble drugs like paclitaxel.[4][5][6] While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in peer-reviewed literature, information from suppliers provides a baseline understanding.

Table 1: Qualitative Solubility of this compound

| Solvent | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 45.41 mM) | [4][7] |

| Aqueous Media | The hydrophilic PEG spacer is intended to make the compound more compatible in aqueous media. | [2][3][8] |

Note: The statement regarding aqueous compatibility is qualitative. Researchers should determine the aqueous solubility quantitatively for their specific application.

For context, studies on other PEGylated paclitaxel derivatives have demonstrated significant increases in aqueous solubility compared to the parent drug. For example, a PEG2000 conjugate of paclitaxel was found to be highly water-soluble.

Stability Characteristics

The stability of this compound is a critical parameter for its storage, handling, and the in vivo performance of its conjugates. Degradation can lead to a loss of potency and the generation of impurities. The primary degradation pathways for paclitaxel and its derivatives include hydrolysis of the ester bonds and epimerization at the C-7 position.[9][10]

Table 2: Storage and Stability of this compound

| Condition | Form | Recommended Storage Temperature | Stability Period | Source |

| Long-term | Solid (Powder) | -20°C | At least 6 months to 3 years | [7][8] |

| Short-term | In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [1][7] |

| -20°C | Up to 1 month | [1][7] |

Note: It is recommended to avoid repeated freeze-thaw cycles of solutions.[8]

Experimental Protocols

Detailed experimental protocols are essential for researchers to characterize the solubility and stability of this compound in their specific formulations. The following are generalized protocols adapted from literature for paclitaxel and its derivatives.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Indicating HPLC Method and Forced Degradation Studies

A stability-indicating method is crucial to separate the intact drug from its degradation products. Forced degradation studies are performed to understand the degradation pathways and to validate the analytical method.

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 227 nm

-

Temperature: 25°C

Forced Degradation Conditions:

-

Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for a specified time.

-

Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for a specified time.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).

-

Photostability: Expose the compound solution to UV light (e.g., 254 nm) and visible light.

Samples are taken at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method.

Mechanism of Action: Paclitaxel Signaling Pathway

The paclitaxel moiety of this compound is responsible for its cytotoxic activity. Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[11][12][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[11][12][13]

Conclusion

This compound is a valuable tool in the development of targeted drug delivery systems. While its PEG linker is designed to improve solubility, quantitative data remains scarce, necessitating empirical determination for specific applications. The stability profile indicates good shelf-life under appropriate storage conditions, but care must be taken to avoid degradation, particularly in solution. The provided experimental protocols offer a framework for researchers to thoroughly characterize the solubility and stability of this compound, ensuring its quality and performance in downstream applications. The cytotoxic mechanism is well-understood and relies on the microtubule-stabilizing properties of the parent paclitaxel molecule.

References

- 1. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-cancer efficacy of rapid hydrolysed water-soluble paclitaxel pro-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: 7-O-(Amino-PEG4)-paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-O-(Amino-PEG4)-paclitaxel, a derivative of the potent anti-cancer agent paclitaxel (B517696). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and mechanism of action.

Core Compound Specifications

This compound is a modified version of paclitaxel, incorporating a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group at the C-7 position. This modification is primarily designed to facilitate its conjugation to other molecules, such as antibodies, to create antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3][4] The hydrophilic PEG spacer enhances the aqueous solubility of the compound.[1][5]

| Property | Value | Source(s) |

| Molecular Weight | ~1101.2 g/mol | [5][6][7][8][9] |

| Molecular Formula | C₅₈H₇₂N₂O₁₉ | [5][6][7][9] |

| Purity | 95% to 98.66% | [1][2][5][6][7] |

| Appearance | Solid | [5][7][9] |

| Storage Conditions | -20°C for long-term storage | [1][5][6][7] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [10] |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not publicly available in a step-by-step format, the following methodologies are based on established procedures for the synthesis and characterization of paclitaxel derivatives.

Synthesis: General Approach for 7-O-Alkylation of Paclitaxel

The synthesis of this compound involves the selective functionalization of the C-7 hydroxyl group of paclitaxel. A general approach, as inferred from related literature on paclitaxel derivatives, would likely involve the following key steps:

-

Protection of the 2'-Hydroxyl Group: The more reactive 2'-hydroxyl group of paclitaxel is typically protected first to ensure selective reaction at the C-7 position. This can be achieved using a suitable protecting group like a silyl (B83357) ether (e.g., TBDMS).

-

Alkylation of the 7-Hydroxyl Group: The 7-O-alkylation is then carried out by reacting the 2'-protected paclitaxel with a suitable PEGylating agent that has a terminal amine or a precursor to an amine group. This reaction is often performed in the presence of a base.

-

Deprotection: The final step involves the removal of the protecting group from the 2'-hydroxyl position to yield the desired this compound.

Purification

The crude product is typically purified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying paclitaxel and its derivatives to a high degree of purity.

Characterization

The identity and purity of the final compound would be confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the PEG linker.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[11][12]

Mechanism of Action and Signaling Pathway

The cytotoxic activity of this compound is attributed to its paclitaxel moiety. Paclitaxel is a well-established anti-mitotic agent that targets microtubules.[6][7]

Key aspects of its mechanism of action include:

-

Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[6][7][8][13] This disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions, particularly cell division.[6][7]

-

Mitotic Arrest: The stabilized microtubules lead to the formation of dysfunctional mitotic spindles, causing the cell cycle to arrest at the G2/M phase.[7][8][13]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6][7][8][13] This can involve the activation of various signaling molecules and the modulation of apoptotic proteins such as the Bcl-2 family.[6][7][13]

-

Other Signaling Pathways: Paclitaxel has also been shown to influence other signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the c-raf-1 dependent activation of p21WAF1.[7][8]

Below is a diagram illustrating the primary mechanism of action of paclitaxel.

Caption: Paclitaxel's Mechanism of Action.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-O-(Amino-PEG4)- paclitaxel|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 4. 7-O-(Amino-PEG4)- paclitaxel|COA [dcchemicals.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 7. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 7-O-(Amino-PEG4)-paclitaxel: Suppliers, Pricing, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-O-(Amino-PEG4)-paclitaxel, a derivative of the potent anti-cancer agent paclitaxel (B517696). This guide is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for the development of targeted therapies, particularly antibody-drug conjugates (ADCs). We present a summary of available suppliers and their pricing, alongside detailed experimental protocols for investigating its mechanism of action and for its conjugation to antibodies.

Introduction to this compound

This compound is a modified form of paclitaxel where a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group is attached at the 7-hydroxyl position of the paclitaxel core. This modification serves several key purposes in drug development. The hydrophilic PEG spacer enhances the aqueous solubility of the otherwise hydrophobic paclitaxel.[1][2] The terminal amine group provides a reactive handle for conjugation to other molecules, most notably antibodies, to create targeted ADCs.[3] The core paclitaxel moiety functions as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis.[4]

Commercial Availability and Pricing

Several suppliers offer this compound for research purposes. The following table summarizes the available information on suppliers and their pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| BroadPharm | BP-23995 | >95% | 25 mg | $480 |

| 50 mg | $780 | |||

| 100 mg | $1350 | |||

| ChemScene | CS-0115575 | >98% | 25 mg | Contact for price |

| MedChemExpress | HY-141147 | 98.66% | 5 mg | $286 |

| 10 mg | $486 | |||

| 25 mg | $945 | |||

| 50 mg | $1512 | |||

| 100 mg | $2419 |

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed scientific literature. However, the synthesis would generally involve the protection of other reactive hydroxyl groups on the paclitaxel molecule, followed by the etherification of the 7-hydroxyl group with a suitable amino-PEGylated reagent, and subsequent deprotection. The synthesis of various paclitaxel derivatives, including modifications at the C-7 position, is a complex process that has been the subject of extensive research and is covered in numerous patents.[4]

Experimental Protocols

The primary application of this compound is in the construction of ADCs. The following sections provide detailed protocols relevant to the use of this compound in cancer research.

General Protocol for Antibody-Drug Conjugation

This protocol describes a general method for conjugating an amine-reactive compound like this compound to the lysine (B10760008) residues of a monoclonal antibody. This process relies on the formation of a stable amide bond.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Amine-reactive crosslinker (e.g., a succinimidyl ester like NHS) if the paclitaxel derivative is not already activated. The suppliers listed provide the amine-terminated version, which requires an activation step or a carboxyl-containing linker on the antibody. For this protocol, we will assume the use of a carboxylated linker on the antibody and a coupling agent.

-

Coupling agents (e.g., EDC, NHS)

-

Reaction buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Dialyze the antibody into the reaction buffer to remove any interfering substances. Adjust the antibody concentration to 2-10 mg/mL.

-

Activation of Antibody Carboxyl Groups:

-

Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Dissolve this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10-20 mg/mL.

-

Add the desired molar excess of the dissolved paclitaxel derivative to the activated antibody solution. The optimal ratio will need to be determined empirically.

-

Incubate the reaction for 2 hours at room temperature with gentle stirring.

-

-

Quenching: Add a final concentration of 10 mM hydroxylamine (B1172632) to quench the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Purify the resulting ADC from unconjugated drug and other reagents using size-exclusion chromatography.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details how to assess the cytotoxic effect of a this compound ADC on a cancer cell line, such as the HER2-positive breast cancer cell line BT-474 or the HER2-negative MCF-7 cell line.[5]

Materials:

-

BT-474 or MCF-7 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound ADC

-

Unconjugated antibody (as a control)

-

Free paclitaxel (as a control)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free paclitaxel in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a negative control.

-

Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Incubate for at least 4 hours at 37°C, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value.

-

Paclitaxel's Impact on the PI3K/AKT Signaling Pathway

Paclitaxel is known to exert its anti-cancer effects not only through microtubule stabilization but also by modulating key signaling pathways that control cell survival and proliferation. One of the most important of these is the PI3K/AKT pathway.[6]

Western Blot Protocol for p-AKT Detection

This protocol describes how to measure the phosphorylation of AKT at Ser473, a key indicator of PI3K/AKT pathway activation, in cells treated with paclitaxel or a paclitaxel-containing ADC.

Materials:

-

Cancer cells (e.g., MCF-7)

-

Paclitaxel or paclitaxel-ADC

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with paclitaxel or ADC for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AKT (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

-

Visualizing the PI3K/AKT Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental procedures described, the following diagrams were generated using Graphviz.

Caption: Paclitaxel inhibits the PI3K/AKT signaling pathway.

References

Methodological & Application

Application Notes and Protocols for 7-O-(Amino-PEG4)-paclitaxel Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2] This document provides a detailed protocol for the conjugation of 7-O-(Amino-PEG4)-paclitaxel, a derivative of the potent antimicrotubule agent paclitaxel (B517696), to a monoclonal antibody (mAb).[3][4][5][6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is intended to improve the solubility and pharmacokinetic properties of the resulting ADC.[6][7]

The primary amine group on the PEG4 linker of this compound allows for its covalent attachment to the antibody.[3][4][5][6] This protocol will focus on a common conjugation strategy involving the modification of lysine (B10760008) residues on the antibody. These application notes will guide researchers through the essential steps of antibody preparation, conjugation, purification, and characterization of the resulting paclitaxel-ADC.

Materials and Reagents

| Reagent | Supplier | Cat. No. |

| Monoclonal Antibody (mAb) | User-defined | - |

| This compound | MedChemExpress | HY-141147 |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | 440140 |

| N,N'-Disuccinimidyl carbonate (DSC) | Sigma-Aldrich | 153005 |

| Triethylamine (B128534) (TEA) | Sigma-Aldrich | T0886 |

| Phosphate Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |

| Sodium Bicarbonate Buffer (0.1 M, pH 8.5) | In-house preparation | - |

| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 |

| Amicon® Ultra Centrifugal Filter Units, 30 kDa MWCO | MilliporeSigma | UFC903024 |

| Hydrochloric Acid (HCl) | Sigma-Aldrich | H1758 |

Experimental Protocols

Preparation of Activated this compound NHS Ester

This step involves the conversion of the primary amine on the paclitaxel derivative to a more reactive N-hydroxysuccinimide (NHS) ester for efficient conjugation to the antibody.

Procedure:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

-

In a separate tube, dissolve N,N'-Disuccinimidyl carbonate (DSC) in anhydrous DMSO to a concentration of 20 mg/mL.

-

Add a 1.5-fold molar excess of DSC to the this compound solution.

-

Add a 2-fold molar excess of triethylamine (TEA) to the reaction mixture.

-

Incubate the reaction at room temperature for 4 hours with gentle stirring.

-

The resulting solution containing the activated this compound-NHS ester is used immediately in the conjugation step.

Antibody Preparation and Conjugation

This protocol outlines the conjugation of the activated paclitaxel derivative to the lysine residues of the monoclonal antibody.

Procedure:

-

Antibody Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5) using a desalting column or dialysis.

-

Antibody Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.

-

Conjugation Reaction: Add a calculated molar excess of the activated this compound-NHS ester solution to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be optimized for each specific antibody. A starting point is a 5 to 20-fold molar excess of the linker-drug.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

-

Quenching the Reaction: To quench any unreacted NHS ester, add a final concentration of 100 mM Tris buffer. Incubate for 15 minutes at room temperature.[8]

Purification of the Antibody-Drug Conjugate

Purification is critical to remove unconjugated drug-linker and other reaction components.

Procedure:

-

Size Exclusion Chromatography (SEC): Use a pre-packed SEC column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS (pH 7.4) to separate the ADC from excess drug-linker. Follow the manufacturer's instructions for sample loading and elution.

-

Concentration and Buffer Exchange: Concentrate the purified ADC and perform a final buffer exchange into a formulation buffer of choice using centrifugal filter units (e.g., Amicon® Ultra).

Characterization of the Paclitaxel-ADC

Thorough characterization is essential to ensure the quality and consistency of the ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

-

UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for protein) and at the characteristic absorbance wavelength of paclitaxel (if applicable and sufficiently distinct from the protein absorbance). The DAR can be calculated using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.

-

Mass Spectrometry (MS):

-

MALDI-TOF MS: Can be used to determine the average DAR by observing the mass shift between the unconjugated antibody and the ADC.[1][7][9]

-

ESI-MS: Provides higher resolution and can often distinguish different drug-loaded species, allowing for a more precise determination of the DAR distribution.[9]

-

Analysis of Purity and Aggregation

-

Size Exclusion Chromatography (SEC-HPLC): This is the primary method for assessing the purity of the ADC and quantifying the level of aggregation.[10]

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs due to the increased hydrophobicity imparted by the conjugated drug.[9]

In Vitro Cytotoxicity Assay

The biological activity of the ADC is assessed by its ability to kill target cancer cells.

Procedure:

-

Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the paclitaxel-ADC, unconjugated antibody, and free this compound.

-

Incubate for a period determined by the cell doubling time (e.g., 72-96 hours).

-

Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each treatment condition.

Data Presentation

Table 1: Summary of Paclitaxel-ADC Conjugation and Characterization

| Parameter | Result | Method |

| Antibody Concentration (pre-conjugation) | 10.2 mg/mL | A280 |

| Molar Ratio (Drug-Linker:Antibody) | 10:1 | - |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 | MALDI-TOF MS |

| ADC Concentration (post-purification) | 5.1 mg/mL | A280 |

| Monomer Purity | >98% | SEC-HPLC |

| Aggregation | <2% | SEC-HPLC |

Table 2: In Vitro Cytotoxicity of Paclitaxel-ADC

| Cell Line | Antigen Expression | Treatment | IC50 (nM) |

| Cell Line A | High | Paclitaxel-ADC | 5.2 |

| Unconjugated mAb | >1000 | ||

| Free Paclitaxel-Linker | 150.7 | ||

| Cell Line B | Low/Negative | Paclitaxel-ADC | 895.1 |

| Unconjugated mAb | >1000 | ||

| Free Paclitaxel-Linker | 165.3 |

Visualizations

Caption: Experimental workflow for the synthesis and characterization of a paclitaxel-ADC.

Caption: Proposed mechanism of action for a paclitaxel-ADC.

References

- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | BroadPharm [broadpharm.com]

- 7. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. furthlab.xyz [furthlab.xyz]

- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. technosaurus.co.jp [technosaurus.co.jp]

Application Notes and Protocols: NHS Ester Reaction with 7-O-(Amino-PEG4)-paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized molecule to 7-O-(Amino-PEG4)-paclitaxel. This bioconjugation technique is pivotal in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where a therapeutic agent like paclitaxel (B517696) is linked to a targeting moiety (e.g., an antibody) via a polyethylene (B3416737) glycol (PEG) spacer. The primary amine on the PEG4 linker of the paclitaxel derivative reacts with an NHS ester to form a stable amide bond.[1][2][]

Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[4][5][6] By conjugating it to a targeting molecule, its delivery to cancer cells can be enhanced, potentially increasing efficacy and reducing off-target toxicity. The PEG linker improves the solubility and pharmacokinetic profile of the conjugate.[7]

Reaction Principle

The core of this protocol is the reaction between a primary amine (-NH2) and an N-hydroxysuccinimide (NHS) ester. The amine group of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the NHS leaving group.[1][] This reaction is highly efficient and specific for primary amines under appropriate pH conditions.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the conjugation of an NHS ester to an amine-containing molecule. It is important to note that optimal conditions should be determined empirically for each specific NHS ester and application.

| Parameter | Recommended Range | Notes |

| Molar Ratio (NHS Ester : Amine) | 1:1 to 2:1 for small molecules; 10:1 to 50:1 for proteins | A slight excess of the NHS ester can drive the reaction to completion for small molecule conjugation. For protein conjugation, a larger excess is often required.[4][6][8] |

| pH | 7.2 - 8.5 | The reaction is pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is more rapid.[1][] |

| Reaction Time | 30 minutes - 24 hours | Reaction time depends on the reactivity of the specific components, temperature, and concentration.[4][6] |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while reactions at 4°C can minimize degradation of sensitive molecules. |

| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The NHS ester and the paclitaxel derivative should be dissolved in a dry, amine-free organic solvent.[1][4] |

| Reaction Monitoring | LC-MS or TLC | Progress of the reaction can be monitored by observing the consumption of starting materials and the formation of the product.[4][6] |

Experimental Protocols

Materials and Reagents

-

This compound

-

NHS ester-functionalized molecule of interest

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3) or 0.1 M Phosphate Buffer (pH 7.4)

-

Quenching Reagent: 1 M Tris-HCl (pH 8.0) or 1 M Glycine (B1666218) (pH 8.0)

-

Purification Supplies: Reversed-phase HPLC system with a C18 column, appropriate solvents (e.g., acetonitrile (B52724), water, trifluoroacetic acid), or silica (B1680970) gel for column chromatography.

-

Analytical Instruments: LC-MS system for reaction monitoring and product characterization.

Experimental Workflow

Caption: Experimental workflow for the NHS ester reaction with this compound.

Detailed Protocol

-

Preparation of Reactants:

-

Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

-

-

Reaction Setup:

-

In a clean, dry reaction vial, add the appropriate volume of the this compound solution.

-

Add the reaction buffer to the vial.

-

Initiate the reaction by adding the desired molar equivalent of the NHS ester solution to the reaction vial. The final volume of the organic solvent should ideally not exceed 10-20% of the total reaction volume to maintain aqueous buffer conditions.

-

Gently mix the reaction solution.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined by monitoring the reaction progress.

-

-

Reaction Quenching:

-

To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM. These reagents contain primary amines that will react with any remaining NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

The crude reaction mixture can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column and a suitable gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Collect fractions and analyze them by LC-MS to identify the desired product.

-

Pool the fractions containing the pure conjugate and lyophilize to obtain the final product.

-

Alternatively, for less polar conjugates, silica gel column chromatography may be employed.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using LC-MS. The expected mass of the product will be the sum of the mass of the NHS ester-functionalized molecule (minus the NHS group) and the mass of this compound.

-

Further characterization by NMR spectroscopy can confirm the structure of the conjugate.[9]

-

Paclitaxel Signaling Pathway

Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules. This disruption leads to mitotic arrest and ultimately apoptosis. The following diagram illustrates the key steps in the paclitaxel-induced signaling pathway.

Caption: Simplified signaling pathway of paclitaxel leading to apoptosis.

Logical Relationship of the Reaction

The successful conjugation is dependent on the interplay of several key factors. The following diagram outlines the logical relationship between the reactants, reaction conditions, and the desired outcome.

Caption: Logical relationship of factors influencing the NHS ester conjugation reaction.

Troubleshooting

| Problem | Possible Cause | Suggestion |

| Low Reaction Yield | Suboptimal pH | Ensure the pH of the reaction buffer is between 7.2 and 8.5. |

| Hydrolysis of NHS ester | Prepare fresh NHS ester solution immediately before use. Ensure the use of anhydrous solvents. | |

| Inactive amine | Confirm the purity and integrity of the this compound. | |

| Multiple Products Observed | Reaction with other nucleophiles | While NHS esters are selective for primary amines, side reactions can occur. Optimize pH and reaction time. |

| Aggregation of reactants | Ensure complete dissolution of reactants in the solvent before mixing. | |

| No Reaction | Incorrect buffer composition | Avoid buffers containing primary amines (e.g., Tris, glycine) in the reaction step. |

| Inactive NHS ester | Use a fresh vial of the NHS ester. |

Conclusion

The conjugation of NHS esters to this compound is a robust and versatile method for the development of paclitaxel-based bioconjugates. By carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The protocols and information provided in this document serve as a comprehensive guide for scientists and professionals in the field of drug development. It is recommended to optimize the reaction conditions for each specific application to ensure the best results.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 7. This compound | BroadPharm [broadpharm.com]